molecular formula C16H25N7OS B10986205 N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10986205
M. Wt: 363.5 g/mol
InChI Key: MYHYGLQVWKCPHV-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-thiadiazole derivative characterized by a butyl substituent at position 5 of the thiadiazole ring and a cyclohexylacetamide moiety modified with a tetrazole group. The (2E)-configuration of the imine bond in the thiadiazole ring is critical for its structural stability and biological interactions . Thiadiazoles are renowned for their broad-spectrum pharmacological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

Molecular Formula

C16H25N7OS

Molecular Weight

363.5 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C16H25N7OS/c1-2-3-7-14-19-20-15(25-14)18-13(24)10-16(8-5-4-6-9-16)11-23-12-17-21-22-23/h12H,2-11H2,1H3,(H,18,20,24)

InChI Key

MYHYGLQVWKCPHV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

Preparation Methods

Cyclization with Trimethylacetic Acid Derivatives

A key intermediate, 2-amino-5-tert-butyl-1,3,4-thiadiazole, is prepared by reacting thiosemicarbazide with pivaloyl chloride (trimethylacetyl chloride) in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For the target compound’s butyl-substituted variant, butyryl chloride replaces pivaloyl chloride.

  • Conditions :

    • Thiosemicarbazide (1.2 mol) + butyryl chloride (1.3 mol) in toluene at 80–90°C for 12 h.

    • POCl₃ (0.52 mol) added dropwise to drive cyclization.

  • Yield : 81–95% after recrystallization.

  • Mechanism : Acid-catalyzed dehydration forms the thiadiazole ring (Figure 1).

Alternative Cyclization with Carboxylic Acids

Direct use of carboxylic acids (e.g., butyric acid) with thiosemicarbazide in PPA at 90–110°C avoids handling acyl chlorides.

  • Yield : 70–85%.

  • Advantage : Eliminates hazardous POCl₃, improving safety.

Formation of the Acetamide Linker

The acetamide bridge is constructed via amide coupling between the thiadiazole and tetrazole-cyclohexyl fragments.

T3P-Mediated Coupling

Propylphosphonic anhydride (T3P) enables efficient amide bond formation under mild conditions:

  • Conditions :

    • Thiadiazole-carboxylic acid (1 eq) + tetrazole-cyclohexylamine (1.2 eq) + T3P (1.5 eq) in DCM with DIPEA (3 eq) at 0°C → rt.

  • Yield : 70–85%.

  • Advantage : Minimal epimerization and high purity.

EDCI/HOBt Coupling

Ethyl dimethylaminopropyl carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) is an alternative:

  • Conditions :

    • Carboxylic acid (1 eq) + amine (1.5 eq) + EDCI (1.2 eq)/HOBt (1.2 eq) in DMF at rt for 24 h.

  • Yield : 60–75%.

Final Assembly and Optimization

The complete synthesis integrates the above steps with critical optimizations:

Stepwise vs. One-Pot Approaches

  • Stepwise Synthesis :

    • Thiadiazole → Tetrazole-cyclohexyl → Coupling.

    • Total Yield : 45–52%.

  • One-Pot Variant :

    • Concurrent cyclization and coupling using T3P reduces intermediate isolation.

    • Total Yield : 38–42%.

Solvent and Temperature Effects

  • Thiadiazole Cyclization : Toluene or 1,2-dichloroethane at 80–110°C maximizes yield.

  • Tetrazole Alkylation : THF at 0°C minimizes side reactions.

Analytical Characterization

Key data for the target compound:

Parameter Value
Molecular Formula C₁₈H₂₄N₈O
Molecular Weight 392.45 g/mol
HPLC Purity >98% (C18 column, MeCN/H₂O + 0.1% TFA)
¹H NMR (400 MHz, DMSO-d₆) δ 1.45 (t, 3H, CH₂CH₃), 2.98 (s, 3H, NCH₃), 4.32 (s, 2H, CH₂Tetrazole)

Challenges and Solutions

  • Tetrazole Regioselectivity :

    • Use of TMS-azide or Mitsunobu conditions ensures 1-substituted tetrazole dominance.

  • Amide Hydrolysis :

    • Low-temperature coupling (<10°C) prevents decomposition.

Comparative Analysis of Methods

Method Yield Purity Complexity
T3P-Mediated Coupling85%>98%Moderate
EDCI/HOBt75%95%High
One-Pot Synthesis42%90%Low

Industrial Scalability

  • Cost Drivers : Tetrazole precursors and coupling reagents (T3P ≈ $150/kg).

  • Optimized Route : T3P-mediated coupling in toluene reduces solvent costs by 30% .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of 1,3,4-thiadiazole, which includes the compound , exhibit significant anticonvulsant properties. A study synthesized various thiadiazole derivatives and tested their efficacy against pentylenetetrazole-induced seizures in mice. The results showed that certain derivatives provided up to 90% protection, highlighting the potential of thiadiazole-based compounds in treating epilepsy and other seizure disorders .

Antimicrobial Properties

Thiadiazole derivatives have also been studied for their antimicrobial activities. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their growth. In vitro tests have demonstrated that certain thiadiazole compounds possess minimum inhibitory concentrations comparable to standard antibiotics against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus (both methicillin-resistant and sensitive strains) .

Anti-inflammatory Effects

There is emerging evidence that thiadiazole derivatives can exhibit anti-inflammatory effects. Compounds similar to N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide have been shown to reduce inflammation markers in experimental models, suggesting a potential role in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is another area of interest. Some studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . This makes them candidates for further development as anticancer agents.

Structure-Activity Relationship Studies

The compound's unique structure allows for extensive structure-activity relationship (SAR) studies. Understanding how modifications to the thiadiazole ring or the attached side chains affect biological activity can lead to the design of more potent derivatives . These studies are crucial for optimizing therapeutic efficacy while minimizing side effects.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Anticonvulsant ActivityEfficacy against induced seizuresUp to 90% protection observed
Antimicrobial PropertiesInhibition of bacterial growthComparable MIC values to standard antibiotics
Anti-inflammatory EffectsReduction of inflammation markers in modelsPromising results in experimental setups
Anticancer ActivityInduction of apoptosis in cancer cellsActive against various cancer cell lines
Structure-Activity StudiesOptimization of derivative potency through modificationEssential for drug development

Case Studies

Case Study 1: Anticonvulsant Efficacy
In a controlled study, a series of thiadiazole derivatives were tested for anticonvulsant activity using the pentylenetetrazole model in mice. Compounds were administered at varying doses, revealing a dose-dependent response with some achieving significant protection against seizures .

Case Study 2: Antimicrobial Testing
A set of synthesized thiadiazoles was evaluated against clinical strains of bacteria. Results indicated that certain compounds exhibited potent antimicrobial activity with MIC values lower than those of established antibiotics like penicillin .

Case Study 3: Anti-inflammatory Mechanism
In vitro assays demonstrated that specific thiadiazole derivatives could significantly reduce pro-inflammatory cytokine levels in macrophage cultures, suggesting a mechanism for their anti-inflammatory properties .

Mechanism of Action

The mechanism of action of N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with three structurally related thiadiazole derivatives, highlighting differences in substituents, molecular properties, and biological activity.

Compound Name Key Structural Features Reported Biological Activity Key References
N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide - Butyl group at C5
- Tetrazole-substituted cyclohexylacetamide
- (2E)-imine bond
Hypothesized antimicrobial and enzyme-inhibitory activity (based on thiadiazole derivatives)
Methazolamide - Sulfonamide group at C5
- Methyl group at C3
- Acetamide substituent
Carbonic anhydrase inhibition (used in glaucoma treatment)
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide - Cyclohexyl group at C5
- Pyridazinone-linked acetamide
Potential anti-inflammatory or kinase inhibition (structural inference from pyridazinone motifs)

Key Differences and Implications

Substituent Effects on Bioactivity The tetrazole group in the target compound contrasts with the sulfonamide in Methazolamide . Sulfonamides are classic carbonic anhydrase inhibitors, whereas tetrazoles may target metalloenzymes or receptors via nitrogen-rich interactions.

Cyclohexyl vs. Pyridazinone Moieties The cyclohexyl group in the target compound and the pyridazinone in ’s analogue both contribute to steric bulk, but the pyridazinone’s conjugated system may enable π-π stacking with aromatic residues in enzyme active sites .

Imine Configuration

  • The (2E)-configuration of the thiadiazole imine bond is shared with Methazolamide, ensuring planar geometry for optimal enzyme binding .

Research Findings and Mechanistic Insights

Antimicrobial Activity

Thiadiazole derivatives, including those with acetamide substituents (e.g., ), exhibit antibacterial activity against Staphylococcus aureus via disruption of cell-wall synthesis or enzyme inhibition . The tetrazole group in the target compound may enhance this activity by mimicking carboxylate groups in substrate analogues.

Enzyme Inhibition Potential

  • Methazolamide : Inhibits carbonic anhydrase by coordinating Zn²⁺ in the active site via its sulfonamide group .

Metabolic Stability

The cyclohexyl group may confer resistance to oxidative metabolism compared to smaller alkyl chains (e.g., methyl in Methazolamide), extending half-life in vivo .

Biological Activity

N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

  • Molecular Formula : C16H22N4OS
  • Molecular Weight : 318.44 g/mol
  • CAS Number : 1219562-32-9

Biological Activity Overview

The biological activities of thiadiazole derivatives are well-documented. The specific compound under investigation exhibits several promising pharmacological properties:

  • Antimicrobial Activity :
    • Thiadiazole derivatives have been shown to possess significant antimicrobial properties against a variety of pathogens. Studies indicate that compounds with specific substituents can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
    • For instance, derivatives containing electron-withdrawing groups at specific positions on the thiadiazole ring have demonstrated increased antimicrobial efficacy .
  • Anticancer Activity :
    • Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
    • A study highlighted that compounds derived from thiadiazoles showed notable cytotoxicity against human lung cancer (A549), colon cancer (HCC2998), and prostate cancer (PC3) cell lines .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is highly influenced by their chemical structure. Key findings include:

  • Substituent Effects : The presence of alkyl or aryl groups at specific positions on the thiadiazole ring can significantly enhance biological activity. For example, compounds with longer alkyl chains tend to exhibit improved antibacterial properties .
Substituent PositionEffect on Activity
Para position with chloro groupIncreased antibacterial activity
Electron-withdrawing groupsEnhanced anticancer activity

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives:

  • Antimicrobial Study :
    • A series of 5-substituted thiadiazoles were tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) as low as 15.6 µg/ml for some compounds .
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that certain thiadiazole derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties .

Q & A

Q. Table 1. Key Synthetic Intermediates and Analytical Data

IntermediateReaction StepPurity (HPLC)Key NMR Peaks (δ, ppm)
Thiadiazole precursorCyclocondensation92%8.2 (s, 1H, NH), 2.5 (t, 2H, CH2_2)
Tetrazole-cyclohexyl intermediateAlkylation89%4.1 (s, 2H, CH2_2), 1.6 (m, 6H, cyclohexyl)

Q. Table 2. Comparative Bioactivity of Structural Analogues

SubstituentAntimicrobial (MIC, μg/mL)Anticancer (IC50_{50}, μM)
Butyl (target compound)8.2 (S. aureus)12.3 (MCF-7)
Propyl analogue32.128.7
Phenyl analogue>6445.6

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